Di-m-tolylamine
Overview
Description
Di-m-tolylamine, also known as 3-methyl-N-(3-methylphenyl)aniline, is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where two methyl groups are substituted at the meta positions of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
This compound is a biochemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research
Pharmacokinetics
The pharmacokinetic properties of Di-m-tolylamine are as follows :
- Absorption : High gastrointestinal absorption is predicted .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier, indicating that it can distribute widely in the body .
- Metabolism : this compound is predicted to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 . This suggests that it could affect the metabolism of other drugs metabolized by these enzymes.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-m-tolylamine can be synthesized through several methods. One common approach involves the reaction of m-toluidine with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or toluene. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the catalytic hydrogenation of nitro compounds or the reductive amination of aldehydes with m-toluidine. These methods are optimized for large-scale production and often involve the use of palladium or platinum catalysts .
Chemical Reactions Analysis
Types of Reactions: Di-m-tolylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso-di-m-tolylamine, nitro-di-m-tolylamine.
Reduction: Secondary amines.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Di-m-tolylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Comparison with Similar Compounds
Di-m-tolylamine can be compared with other similar compounds such as:
Di-p-tolylamine: Similar structure but with para-substitution of methyl groups. It has different reactivity and applications.
N,N-Dimethylaniline: Contains two methyl groups on the nitrogen atom, leading to different chemical properties and uses.
Uniqueness: this compound’s unique structure, with methyl groups at the meta positions, imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVPIIWMONJVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426804 | |
Record name | Di-m-tolylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-13-1 | |
Record name | Di-m-tolylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m,m'-Ditolylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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